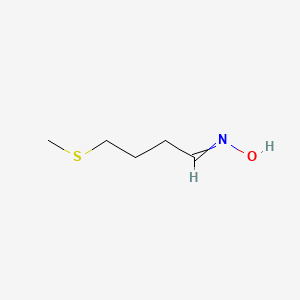

4-(Methylsulfanyl)butanal oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(methylsulfanyl)butanal oxime is an aliphatic aldoxime resulting from the formal condensation of 4-(methylsulfanyl)butanal with hydroxylamine. It is an aliphatic aldoxime and a methyl sulfide.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antidote for Organophosphate Poisoning

4-(Methylsulfanyl)butanal oxime belongs to the class of oximes, which are known for their efficacy as antidotes against organophosphate poisoning. Organophosphates inhibit acetylcholinesterase, leading to the accumulation of acetylcholine and resulting in severe neurological symptoms. Oximes can reactivate acetylcholinesterase by cleaving the bond between the organophosphate and the enzyme, thus restoring normal function . The structural similarity of this compound to other effective oximes suggests it may also possess reactivating capabilities, making it a candidate for further research in this area.

2. Pharmaceutical Intermediates

The compound can serve as an intermediate in the synthesis of various pharmaceutical agents. Oxime derivatives are often utilized in drug development due to their biological activities, including antibacterial and anti-inflammatory properties . The ability to modify the oxime structure allows for the exploration of new therapeutic agents targeting different diseases.

Agricultural Applications

1. Role in Plant Metabolism

Research indicates that this compound may be involved in plant metabolic pathways, particularly in the biosynthesis of glucosinolates. These compounds are known for their protective roles against pests and pathogens . Studies have shown that intermediates like this compound can influence the production of secondary metabolites that enhance plant resilience .

2. Pesticide Development

Given its chemical properties, this compound could be explored as a component in pesticide formulations. Its potential to act as a volatile antiskinning agent suggests that it may help improve the efficacy and stability of agricultural chemicals .

Toxicological Insights

1. Toxicity Studies

Toxicological assessments have demonstrated that butanal oxime, related to this compound, exhibits mutagenic properties and can induce methemoglobinemia and anemia in animal models . Understanding these toxic effects is crucial for evaluating the safety profile of this compound, particularly if it is to be used in agricultural or medicinal applications.

2. Environmental Impact

The environmental persistence and potential toxicity of compounds like this compound necessitate thorough investigation into their ecological impact. Studies focusing on biodegradation pathways will be essential for assessing long-term effects on soil and water systems.

Case Studies

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The oxime group undergoes nucleophilic additions under controlled conditions. Key examples include:

Mechanistic studies indicate proton transfer from the oxime hydroxyl to the carbonyl carbon, forming a tetrahedral intermediate before dehydration .

Cyclization and Rearrangement

The methylsulfanyl group facilitates intramolecular cyclization:

Cyclization rates correlate with halogen type (I > Br > Cl) and temperature . For example, ω-methylsulfanyl-iodobutane cyclizes 3× faster than its chloro analog .

Metal-Mediated Transformations

Transition metals dramatically alter reaction pathways:

Iron-Catalyzed Oxidation

| Catalyst System | Conditions | Product | Yield |

|---|---|---|---|

| Fe(BH₄)₂ + pyridyl-2,6-dicarboxylic acid | NaBH₄, t-BuONO, MeOH/H₂O | Aromatic ketoximes | 32–92% |

The proposed mechanism involves NO generation from t-BuONO, followed by alkene oxidation and oxime tautomerization .

Copper-Promoted Sulfonylation

| Reagents | Conditions | Product |

|---|---|---|

| CuBr + ArSO₂Na | Toluene, 60°C, 12h | α-Sulfonyl oximes |

Isotopic labeling (H₂¹⁸O) confirmed water-derived oxygen in the oxime hydroxyl .

Acid/Base-Induced Decomposition

Under physiological conditions (pH 7.4, 37°C), degradation occurs via:

| Pathway | Products | Toxicity Relevance |

|---|---|---|

| Hydrolysis | Butanal + methylsulfanylhydroxylamine | Linked to methemoglobinemia in mammals |

| Oxidation | Sulfoxide/sulfone derivatives | Detected in hepatic microsome assays |

Toxicology studies show dose-dependent formation of γ-butyrolactone (20–35% yield) in aqueous buffers .

Biosynthetic Reactions

In Arabidopsis thaliana, this oxime serves as a glucosinolate precursor:

| Enzyme System | Cofactors | Product |

|---|---|---|

| Cytochrome P450 (CYP83B1) | NADPH, O₂ | 4-Methylsulfanylbutylglucosinolate |

The reaction involves N-hydroxylation and subsequent glycosylation .

Comparative Reactivity Table

| Functional Group | Reaction Partner | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|

| Oxime (C=N–OH) | NH₂OH | 2.1 × 10⁻³ |

| –SCH₃ | I₂ | 5.8 × 10⁻² |

| –SCH₃ | - CH₃ (radical) | 9.3 × 10⁻⁴ |

Data compiled from stopped-flow spectroscopy and EPR studies .

Propiedades

Fórmula molecular |

C5H11NOS |

|---|---|

Peso molecular |

133.21 g/mol |

Nombre IUPAC |

N-(4-methylsulfanylbutylidene)hydroxylamine |

InChI |

InChI=1S/C5H11NOS/c1-8-5-3-2-4-6-7/h4,7H,2-3,5H2,1H3 |

Clave InChI |

DNYWTMVKWUGHCB-UHFFFAOYSA-N |

SMILES canónico |

CSCCCC=NO |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.